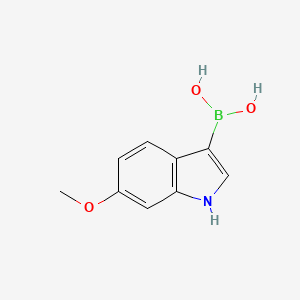
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールは、テトラヒドロイソキノリンの誘導体であり、様々な生物活性を持ち、様々な天然物中に存在する化合物群です。 この化合物は、4、6、および7位のヒドロキシル基と1位のメチル基を持つユニークな構造を特徴とし、医薬品化学と合成有機化学の分野で注目されています .
製法
合成経路と反応条件
シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールの合成は、通常、多成分反応と官能基化戦略を伴います。一般的な方法の1つには、遷移金属触媒クロス脱水素化カップリング(CDC)戦略の使用が含まれます。 これらの反応は、過酸化水素(H₂O₂)やtert-ブチルヒドロペルオキシド(TBHP)などの共酸化剤の存在下、テトラヒドロイソキノリンのC(sp3)-H結合と様々な求核剤との直接カップリングを伴います .
工業的生産方法
この化合物の工業的生産方法はあまり文書化されていませんが、おそらくは実験室環境で使用されている合成経路のスケーラブルバージョンが含まれていると考えられます。 これらの方法は、環境および安全基準を満たしながら、収率、純度、および費用対効果を最適化することに重点を置くでしょう .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multicomponent reactions and functionalization strategies. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met .
化学反応の分析
反応の種類
シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールは、様々な化学反応を起こし、以下のようなものがあります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は、ヒドロキシル基を除去するか、窒素原子の酸化状態を変更するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンまたはアルデヒドを生成する可能性があり、置換反応は様々な官能基化誘導体を生成する可能性があります .
科学研究への応用
シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールは、いくつかの科学研究に応用されています。
科学的研究の応用
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:
作用機序
シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールの作用機序は、様々な分子標的と経路との相互作用を伴います。この化合物は、神経伝達物質の分解に関与するモノアミンオキシダーゼ(MAO)酵素を阻害することが知られています。 この阻害は、脳内の神経伝達物質のレベルを上昇させる可能性があり、抗うつ作用と神経保護作用に寄与しています . さらに、この化合物のヒドロキシル基は、他の生体分子と相互作用して、その活性を影響を与える可能性があります .
類似化合物との比較
シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールは、他のテトラヒドロイソキノリン誘導体と比較することができます。
1-メチル-1,2,3,4-テトラヒドロイソキノリン: 4、6、および7位のヒドロキシル基がなく、生物活性は異なります.
1-ベンジル-1,2,3,4-テトラヒドロイソキノリン: メチル基ではなくベンジル基を含んでおり、薬理作用が異なります.
1,2,3,4-テトラヒドロイソキノリン: 置換基のない親化合物であり、様々な誘導体のための基本的な足場として役立ちます.
これらの比較は、シス-1-メチル-1,2,3,4-テトラヒドロイソキノリン-4,6,7-トリオールのユニークな構造的特徴と生物活性を強調しています .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(1R,4S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol |
InChI |
InChI=1S/C10H13NO3/c1-5-6-2-8(12)9(13)3-7(6)10(14)4-11-5/h2-3,5,10-14H,4H2,1H3/t5-,10-/m1/s1 |
InChIキー |
WJKTWCQUWWUWJC-GPXNAGAYSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1)O)O)O |
正規SMILES |
CC1C2=CC(=C(C=C2C(CN1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




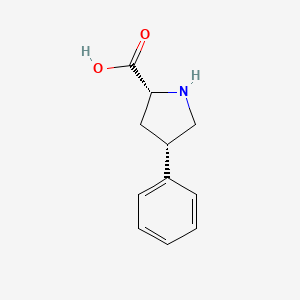


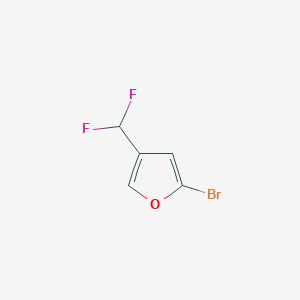

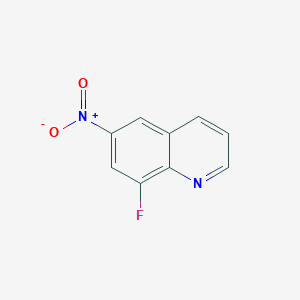
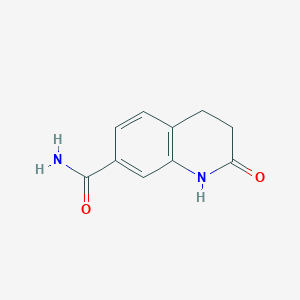

![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)

